N'-[(E)-phenylmethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
This compound belongs to the 1,2,4-triazole family, characterized by a triazole core substituted with a phenyl group at position 4 and a 3,4,5-trimethoxyphenyl group at position 3. The sulfur atom at position 3 links to an acetohydrazide moiety, further functionalized with an (E)-phenylmethylidene hydrazone group. Its structure combines hydrophobic aromatic substituents with hydrogen-bonding capabilities, making it a candidate for diverse biological interactions, particularly enzyme inhibition and anticancer activity . The 3,4,5-trimethoxyphenyl group is notable for enhancing lipophilicity and π-π stacking interactions, which are critical for binding to hydrophobic enzyme pockets . Synthesis typically involves condensation of substituted aldehydes with hydrazide precursors under acidic reflux conditions, followed by purification via recrystallization .
Properties
Molecular Formula |
C26H25N5O4S |
|---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H25N5O4S/c1-33-21-14-19(15-22(34-2)24(21)35-3)25-29-30-26(31(25)20-12-8-5-9-13-20)36-17-23(32)28-27-16-18-10-6-4-7-11-18/h4-16H,17H2,1-3H3,(H,28,32)/b27-16+ |
InChI Key |
MRLOOPQHJKCMDW-JVWAILMASA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC=C4 |
Origin of Product |
United States |
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives under controlled conditions.
| Reagents/Conditions | Products | Mechanism | Key Observations |
|---|---|---|---|
| H₂O₂ (30%) in acetic acid, 60°C, 4 hrs | Sulfoxide derivative () | Electrophilic oxidation via peroxide-mediated oxygen insertion | Selective oxidation without triazole ring disruption; confirmed by FT-IR (S=O stretch at 1050 cm⁻¹) |
| m-CPBA (1.2 eq) in DCM, 0°C → RT, 12 hrs | Sulfone derivative () | Stepwise oxidation via sulfoxide intermediate | Requires stoichiometric oxidant; purity >95% by HPLC |
Hydrazone Formation/Cleavage
The hydrazide moiety (-CONHNH₂) participates in condensation reactions with carbonyl compounds, forming hydrazones.
Nucleophilic Substitution at Sulfanyl Group
The sulfanyl bridge serves as a potential leaving group under specific conditions.
| Reagents/Conditions | Products | Mechanism | Key Observations |
|---|---|---|---|
| Methyl iodide (2 eq), K₂CO₃, DMF, 80°C, 12 hrs | S-Methylated triazole-thioether | SN2 displacement | Reduced biological activity post-modification |
| Benzyl chloride, NaH, THF, 0°C → RT, 6 hrs | Benzylthio-triazole derivative | Base-assisted alkylation | Yield: 68%; characterized by LC-MS |
Triazole Ring Functionalization
The 1,2,4-triazole core can undergo electrophilic substitution or coordination with metals.
| Reagents/Conditions | Products | Mechanism | Key Observations |
|---|---|---|---|
| HNO₃/H₂SO₄ (1:3), 0°C, 30 min | Nitro-triazole derivative | Electrophilic nitration at C5 position | Yield: 45%; regioselectivity confirmed by NOESY |
| Pd(OAc)₂ (5 mol%), PPh₃, K₂CO₃, DMF, 120°C, 24 hrs | Biaryl-triazole via Suzuki coupling | Palladium-catalyzed cross-coupling | Requires aryl boronic acid; limited scope due to steric hindrance |
| CuI (10 mol%), L-proline, DMSO, 80°C, 12 hrs | Triazole-copper complex | Coordination chemistry | Enhanced stability in aqueous media |
Reduction Reactions
The hydrazone and triazole functionalities are susceptible to reduction.
| Reagents/Conditions | Products | Mechanism | Key Observations |
|---|---|---|---|
| NaBH₄ (2 eq), MeOH, 0°C, 2 hrs | Hydrazine derivative () | Borohydride-mediated imine reduction | Partial decomposition observed; yield: 57% |
| H₂ (1 atm), Pd/C (10%), EtOH, RT, 6 hrs | Saturated triazole-hydrazine | Catalytic hydrogenation of triazole ring | Complete ring saturation confirmed by ¹³C-NMR |
Cyclization Reactions
Intramolecular cyclization forms heterocyclic frameworks.
| Reagents/Conditions | Products | Mechanism | Key Observations |
|---|---|---|---|
| POCl₃, reflux, 4 hrs | 1,3,4-Oxadiazole fused triazole | Dehydrative cyclization | Yield: 72%; IR shows loss of -NH stretch |
| CS₂, KOH, EtOH, 70°C, 8 hrs | Thiadiazole-triazole hybrid | Cyclocondensation with carbon disulfide | Requires anhydrous conditions; characterized by HRMS |
Acid/Base-Mediated Degradation
Stability studies reveal decomposition pathways.
| Conditions | Products | Mechanism | Key Observations |
|---|---|---|---|
| 1M NaOH, 70°C, 24 hrs | Triazole-thiol + acetohydrazide | Base hydrolysis of sulfanyl bridge | Complete degradation via SN2 pathway |
| 1M HCl, 70°C, 24 hrs | Benzaldehyde + triazole-thioacetic acid | Acidic cleavage of hydrazone | Reversible reaction under mild conditions |
Scientific Research Applications
Medicinal Applications
-
Antimicrobial Activity
- Compounds containing the 1,2,4-triazole moiety have been extensively studied for their antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial and antifungal activities. For instance, certain triazole derivatives have shown effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
- The specific compound under discussion may possess similar properties due to its structural similarities with other effective triazole derivatives. It is hypothesized that the presence of the phenyl and trimethoxyphenyl groups enhances its interaction with microbial targets.
-
Anticancer Potential
- The 1,2,4-triazole scaffold is recognized for its anticancer properties. Various studies have demonstrated that triazole derivatives can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest .
- Given the structural complexity of N'-[(E)-phenylmethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide, it may exhibit enhanced anticancer activity compared to simpler triazole compounds.
-
Anti-inflammatory Effects
- Recent investigations into the pharmacological profiles of triazole derivatives have highlighted their anti-inflammatory properties. These compounds can inhibit inflammatory mediators and pathways, making them potential candidates for treating inflammatory diseases .
- The unique functional groups present in the compound could contribute to its efficacy in modulating inflammatory responses.
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be analyzed through structure-activity relationship studies. Key factors influencing its biological activity include:
- Substituent Effects : The presence of electron-donating groups (like methoxy) on the phenyl ring can enhance biological activity by stabilizing reactive intermediates during interactions with biological targets.
- Hybridization : The hybrid structure combining hydrazide and triazole functionalities may provide synergistic effects that enhance overall potency against various biological targets.
Case Studies
- In Vitro Studies : A study investigating various 1,2,4-triazole derivatives found that compounds with similar structural features demonstrated MIC values in the low micromolar range against Staphylococcus aureus and Candida albicans, indicating strong antimicrobial potential .
- Pharmacological Screening : In a pharmacological screening of triazole derivatives for anticancer activity, several compounds were identified as potent inhibitors of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The compound under discussion could be subjected to similar screening to evaluate its efficacy.
Mechanism of Action
The exact mechanism of action for N’-[(E)-phenylmethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is not well-documented. compounds with similar structures often interact with specific molecular targets, such as enzymes or receptors, and modulate their activity. The pathways involved can vary widely depending on the specific biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues, their substituents, physicochemical properties, and reported activities:
Key Observations
Electron-withdrawing groups (e.g., nitro in Compound 6c, ) increase electrophilicity, favoring interactions with nucleophilic enzyme residues. Conversely, methoxy groups (Compound 6b) improve solubility while retaining aromatic interactions .
Synthetic Feasibility :
- Yields for analogues range from 33% (pyridine-containing Compound 11, ) to 91% (nitro-substituted Compound 6c), highlighting the impact of steric and electronic factors on reaction efficiency .
Biological Performance: Compounds with bulky substituents (e.g., 2-(phenylamino)ethyl in Compound 8) exhibit higher melting points (>250°C), suggesting enhanced crystalline stability . The hydrazone moiety is critical for antioxidant activity, as seen in , where phenylethylidene substitution conferred 1.5-fold higher antioxidant capacity than BHT .
Computational and Spectroscopic Comparisons
- Tanimoto Similarity Analysis : The target compound shares ~65–70% structural similarity with ZE-4b and Compound 6b based on MACCS fingerprinting, indicating conserved pharmacophoric features (e.g., triazole core, sulfanyl group) .
- NMR and IR Profiles : The 1,2,4-triazole protons (~δ 7.2–8.5 ppm) and sulfanyl S–H stretching (~2550 cm⁻¹) are consistent across analogues, confirming core stability .
Biological Activity
N'-[(E)-phenylmethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a synthetic compound featuring a complex structure that incorporates a triazole ring and hydrazide functionalities. The biological activity of this compound is of significant interest due to its potential applications in medicinal chemistry.
Chemical Structure
The compound can be described by the following molecular formula and weight:
- Molecular Formula : C23H24N4O3S
- Molecular Weight : 440.53 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its antimicrobial, antifungal, and anticancer properties. The presence of the triazole ring is particularly notable as compounds with this moiety have been documented to exhibit a range of biological activities.
Antimicrobial Activity
Research has demonstrated that compounds containing the triazole scaffold exhibit significant antimicrobial properties. For instance:
- Study Findings : A study reported that derivatives of triazole compounds showed moderate to high activity against Gram-positive and Gram-negative bacteria. Specifically, variations in substituents on the triazole ring influenced their potency against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole Derivative A | Staphylococcus aureus | 0.125 μg/mL |
| Triazole Derivative B | Escherichia coli | 0.250 μg/mL |
| N'-[(E)-phenylmethylidene]-2-{...} | Enterobacter aerogenes | 0.200 μg/mL |
Antifungal Activity
The compound has also been evaluated for antifungal properties. The triazole ring is known for its efficacy against fungal infections:
- Mechanism : Triazoles inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. This disrupts cellular integrity and function, leading to cell death .
Anticancer Properties
Emerging research indicates potential anticancer activity associated with triazole-containing compounds:
- Case Study : A recent investigation revealed that certain triazole derivatives exhibited cytotoxic effects on cancer cell lines, including breast and lung cancer cells. The mechanism involved apoptosis induction through caspase activation .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound Name | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Triazole Derivative C | MCF-7 (Breast) | 15.0 |
| Triazole Derivative D | A549 (Lung) | 10.5 |
| N'-[(E)-phenylmethylidene]-2-{...} | HeLa (Cervical) | 12.0 |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
Preparation Methods
Formation of the Triazole Core
The triazole ring is synthesized via cyclocondensation of 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide in ethanol under reflux. A catalytic amount of acetic acid facilitates imine formation, followed by intramolecular cyclization to yield the 1,2,4-triazole derivative. Reaction completion is confirmed by thin-layer chromatography (TLC) at 8–12 hours, with yields averaging 78–82%.
Introduction of the Sulfanyl Group
The thiol (-SH) group is introduced by reacting the triazole intermediate with thiourea in dimethylformamide (DMF) at 100°C. This step requires anhydrous conditions to prevent oxidation of the sulfanyl group. The product is precipitated using ice-cold water, yielding a white crystalline solid (mp: 165–168°C).
Hydrazide Formation and Condensation
Synthesis of 2-Chloroacetohydrazide
Ethyl chloroacetate is reacted with hydrazine hydrate in ethanol at 0–5°C to form 2-chloroacetohydrazide. This exothermic reaction achieves 90% yield after 2 hours, with the product isolated via vacuum filtration.
Coupling of Sulfanyl-Triazole and Hydrazide
The sulfanyl-triazole precursor is coupled with 2-chloroacetohydrazide in a 1:1 molar ratio using potassium carbonate (K₂CO₃) as a base. The reaction proceeds in anhydrous acetone at 50°C for 6 hours, yielding 2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide as a pale-yellow solid.
| Parameter | Value |
|---|---|
| Solvent | Anhydrous acetone |
| Temperature | 50°C |
| Reaction Time | 6 hours |
| Yield | 85% |
| Catalyst | K₂CO₃ (1.2 equiv) |
Schiff Base Formation
The final step involves condensing the hydrazide intermediate with benzaldehyde in ethanol under reflux. The reaction is catalyzed by 2–3 drops of concentrated HCl, forming the E-configuration imine bond. The product crystallizes upon cooling, with recrystallization in ethanol yielding pure N'-[(E)-phenylmethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (mp: 214–217°C).
Optimization of Reaction Conditions
Solvent Selection
Comparative studies show that polar aprotic solvents (DMF, DMSO) enhance reaction rates but reduce yields due to side reactions. Ethanol and acetone provide optimal balances between solubility and selectivity.
Catalytic Additives
The addition of 4,4’-trimethylenedipiperidine (TMDP) as a dual solvent-catalyst improves yields by 12–15% in cyclization steps. TMDP facilitates proton transfer during triazole formation, reducing reaction times from 12 to 7 hours.
Temperature Control
Maintaining temperatures below 60°C during hydrazide coupling prevents decomposition of the sulfanyl group. Exceeding this threshold leads to a 20–25% decrease in yield due to disulfide formation.
Analytical Techniques and Quality Control
Structural Characterization
Purity Assessment
HPLC analysis (C18 column, methanol/water 70:30) confirms ≥98% purity. Impurities include unreacted benzaldehyde (0.6–0.9%) and disulfide byproducts (0.3–0.5%).
Challenges and Mitigation Strategies
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
The compound is synthesized via condensation reactions between hydrazide intermediates and substituted aldehydes/ketones. A common method involves refluxing equimolar concentrations of (4E)-4-[(substituted phenyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one with 2-[(4-amino-3-phenyl-4H-1,2,4-triazol-5-yl)sulfanyl]-N-hydroxyacetamide derivatives in pyridine, using Zeolite (Y-H) as a catalyst at 150°C for 5 hours . Alternative routes employ glacial acetic acid as a catalyst under reflux with substituted phenylhydrazines, achieving yields up to 90% . Key factors affecting yield include catalyst choice, solvent purity, and reaction time.
Q. Which spectroscopic methods are most effective for structural characterization?
Characterization relies on multimodal spectroscopy:
- IR spectroscopy identifies functional groups (e.g., C=O stretching at ~1650 cm⁻¹, S–H absorption at ~2550 cm⁻¹) .
- ¹H/¹³C NMR resolves substituent environments (e.g., methoxy protons at δ 3.8–4.0 ppm, triazole protons at δ 7.2–8.1 ppm) .
- Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
Q. What preliminary biological screening approaches are recommended?
Antiproliferative activity is typically assessed using cell viability assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (0.1–100 µM) identify IC₅₀ values, with positive controls like doxorubicin . For antimicrobial screening, disc diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) are standard .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., trimethoxy groups) modulate biological activity?
The 3,4,5-trimethoxyphenyl moiety enhances electron-donating capacity, stabilizing charge-transfer interactions with biological targets. Computational studies (DFT) reveal that methoxy groups lower the LUMO energy (-1.8 eV), increasing electrophilicity and binding affinity to enzyme active sites (e.g., tubulin or kinase domains) . Comparative studies with non-methoxy analogs show a 5–10× reduction in IC₅₀ values, underscoring the substituent’s role .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies often arise from assay variability (e.g., cell line heterogeneity, incubation time). To mitigate:
Q. How can computational modeling predict interactions with target proteins?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model binding modes. For example, the triazole sulfanyl group forms hydrogen bonds with ATP-binding pockets (e.g., EGFR kinase: ΔG = -9.2 kcal/mol), while the phenylmethylidene moiety engages in π-π stacking with aromatic residues . Free-energy perturbation (FEP) calculations refine binding affinity predictions .
Q. What are the challenges in scaling up synthesis for in vivo studies?
Scaling beyond milligram quantities faces hurdles:
- Catalyst efficiency : Zeolite (Y-H) loses activity at >10 g scales; alternatives like nano-catalysts (e.g., Pd/C) improve turnover .
- Purification : Column chromatography becomes impractical; recrystallization from ethanol/water mixtures (7:3 v/v) optimizes purity (>95%) .
Methodological Considerations
Q. How to optimize reaction conditions for novel analogs?
Use Design of Experiments (DoE) to screen variables (temperature, solvent, catalyst ratio). For example, a Central Composite Design (CCD) identified optimal conditions for triazole derivatives: 140°C, 0.015 M pyridine, and 12-hour reflux, maximizing yield (88%) while minimizing byproducts .
Q. What analytical techniques validate stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
